3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine
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Overview
Description
3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine is a synthetic organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 2-methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrazolo[1,5-a]pyrazine intermediate.
Incorporation of the trifluoroethyl group: This step typically involves the use of trifluoroethylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)pyrrolidine
- 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)piperidine
Uniqueness
Compared to similar compounds, 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine stands out due to its azetidine ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O/c1-8-4-10-11(16-2-3-19(10)17-8)20-9-5-18(6-9)7-12(13,14)15/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVPDVXULGHLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC3CN(C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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